molecular formula C19H18N2O4 B2575424 N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941918-52-1

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Katalognummer: B2575424
CAS-Nummer: 941918-52-1
Molekulargewicht: 338.363
InChI-Schlüssel: WKHDOJKWRWUFIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound characterized by a 2H-1,3-benzodioxole scaffold linked to a carboxamide group. The carboxamide nitrogen is substituted with a 4-(2-oxopiperidin-1-yl)phenyl moiety. The 2-oxopiperidinyl group introduces a six-membered lactam ring, which may influence conformational stability and biological interactions.

Eigenschaften

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-3-1-2-10-21(18)15-7-5-14(6-8-15)20-19(23)13-4-9-16-17(11-13)25-12-24-16/h4-9,11H,1-3,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHDOJKWRWUFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of common reagents and conditions that are easily reproducible on a large scale. The key intermediate is synthesized through a series of reactions, including cyclization and chlorination, followed by oxidation to form the final product .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

a) Benzodioxole Carboxamide Derivatives
  • Tulmimetostatum: This antineoplastic agent shares the 2H-1,3-benzodioxole-5-carboxamide core but incorporates a trans-cyclohexyl substituent and a methylsulfanylpyridinone group.
  • N-(3-Trifluoromethylphenyl)-1,3-benzodioxole-5-carboxamide : Substitution at the phenyl ring with a trifluoromethyl group (instead of 2-oxopiperidinyl) enhances lipophilicity and metabolic stability, making it relevant for drug design targeting hydrophobic binding pockets .
  • N-Allyl-1,3-benzodioxole-5-carboxamide : Features an allyl group on the carboxamide nitrogen, simplifying the structure but reducing steric hindrance compared to the piperidinylphenyl substituent. Such derivatives are often intermediates in medicinal chemistry .
b) Heterocyclic Modifications
  • Triazole and Triazolopyrimidine Analogues: Compounds like 4-(hexyloxy/heptyloxy)phenyl-1,2,4-triazol-3-ones () and triazolopyrimidines () replace the benzodioxole core with nitrogen-rich heterocycles.
  • Thiazole Derivatives : Synthesized via Hantzsch cyclization (), these compounds exhibit tautomerism between thiol and thione forms, which may influence reactivity and biological target engagement .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Potential Activity Reference ID
N-[4-(2-oxopiperidin-1-yl)phenyl]-... 2H-1,3-benzodioxole 4-(2-oxopiperidin-1-yl)phenyl Coupling/cyclization Antineoplastic (inferred)
Tulmimetostatum 2H-1,3-benzodioxole trans-cyclohexyl, methylsulfanyl Multistep organic synthesis Antineoplastic
N-(3-Trifluoromethylphenyl)-... 2H-1,3-benzodioxole 3-trifluoromethylphenyl Amide coupling Drug candidate
4-(Hexyloxy)phenyl-1,2,4-triazol-3-one 1,2,4-triazole 4-hexyloxyphenyl Cyclization of thioamides Antioxidant
5-Acylamino-1,3-thiazoles Thiazole Nitroanilino, benzodioxole Hantzsch cyclization Antimicrobial

Key Findings and Implications

  • Structural Flexibility : The benzodioxole carboxamide scaffold tolerates diverse substituents, enabling tailored interactions with biological targets.
  • Piperidinyl vs. Trifluoromethyl : The 2-oxopiperidinyl group offers hydrogen-bonding sites, while trifluoromethyl enhances lipophilicity. Choice depends on target specificity.
  • Synthetic Accessibility : Catalyst-free methods () and one-pot reactions () provide efficient routes to analogues, though the target compound may require more complex steps.

Biologische Aktivität

N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20N2O5\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{5}

It features a benzodioxole moiety linked to a piperidine derivative, contributing to its biological properties. The molecular weight is approximately 356.38 g/mol.

Inhibition of Factor Xa (FXa) :
this compound acts as a potent and selective inhibitor of FXa, an essential enzyme in the coagulation cascade. Its inhibitory constant (Ki) is reported to be as low as 0.08 nM, indicating strong binding affinity and selectivity over other coagulation factors.

Competitive Inhibition :
The compound competes with synthetic substrates for the active site of FXa, suggesting that it effectively disrupts thrombin generation and platelet aggregation indirectly. This mechanism supports its potential use in anticoagulation therapy.

Antithrombotic Effects

Preclinical studies have demonstrated that this compound exhibits dose-dependent antithrombotic effects in animal models. These studies indicate that therapeutic doses preserve hemostasis while effectively reducing thrombus formation.

Cellular Effects

The compound has shown promising results in various cellular assays:

  • Platelet Aggregation : It significantly reduces platelet aggregation induced by thrombin.
  • Endothelial Function : Preliminary data suggest improvements in endothelial function following treatment with this compound, which may contribute to its cardiovascular protective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference
FXa InhibitionKi = 0.08 nM
Platelet AggregationReduced aggregation
AntithromboticDose-dependent efficacy

Case Studies

Study 1: Efficacy in Thrombosis Models
In a study involving murine models of thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to controls. The study highlighted the compound's potential as a therapeutic agent for thromboembolic disorders.

Study 2: Safety Profile Assessment
A safety assessment conducted in rats indicated that the compound did not exhibit significant adverse effects at therapeutic doses. Parameters such as liver function tests and hematological profiles remained within normal ranges, suggesting a favorable safety profile for further clinical development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.